ELIPRODIL
Description
Historical Context of NMDA Receptor Antagonism Research
The understanding of NMDA receptors and their role in neurological function and dysfunction evolved over several decades. The NMDA receptor subtype was identified in the 1960s. isciii.esoup.com Early research established that these receptors are ligand-gated cation channels requiring the binding of both glutamate (B1630785) and a co-agonist, such as glycine (B1666218) or D-serine, for activation. news-medical.netnih.govoup.comelsevier.es Furthermore, the channel is subject to a voltage-dependent block by magnesium ions. news-medical.netwikipedia.orgelsevier.es
The recognition that excessive NMDA receptor activation contributes to excitotoxicity in conditions like stroke and trauma spurred interest in developing NMDA receptor antagonists as neuroprotective agents. nih.govwikipedia.orgwikipedia.org Initial research explored various classes of NMDA antagonists, including competitive antagonists that bind to the glutamate site, uncompetitive or channel blockers that obstruct the ion pore, and antagonists acting at modulatory sites like the glycine or polyamine sites. wikipedia.orgresearchgate.netmdpi.comfrontiersin.org
The discovery of compounds like ifenprodil (B1662929), which showed neuroprotective actions and selectivity for certain NMDA receptor subtypes, particularly those containing the NR2B subunit, paved the way for the development of related compounds, including eliprodil (B1671174). researchgate.netnih.gov These compounds were found to interact with a modulatory polyamine site on the NMDA receptor. researchgate.net
Overview of this compound's Significance in Preclinical Studies
This compound (also known by the codename SL-82.0715) emerged as a notable NMDA receptor antagonist in preclinical research. wikipedia.orgtocris.com Its significance lies in its selective inhibition of the NR2B-containing NMDA receptor subtype at submicromolar concentrations. wikipedia.orgtocris.commedchemexpress.com This selectivity was considered advantageous, as NR2B-containing receptors were implicated in excitotoxic signaling and delayed neuronal death following ischemic insults. ebi.ac.uknih.gov
Preclinical studies utilizing various animal models demonstrated the neuroprotective potential of this compound. researchgate.netnih.govarvojournals.orgarvojournals.org These studies provided detailed research findings on its effects in models of focal ischemia, cerebral trauma, and retinal excitotoxicity. researchgate.netnih.govarvojournals.orgarvojournals.org this compound was shown to protect against NMDA receptor-mediated neurotoxicity in vitro and reduce neuronal damage in vivo. researchgate.netnih.govarvojournals.orgarvojournals.org
Research also investigated the mechanism of action of this compound beyond its primary interaction with the NMDA receptor. Studies indicated that this compound could also block neuronal voltage-operated calcium channels and selectively inhibit certain potassium currents. tocris.comebi.ac.ukrndsystems.com Furthermore, investigations explored its interaction with sigma-1 receptors, although the nature and implications of this interaction in the context of NMDA receptor antagonism were subjects of research. tocris.comrndsystems.comsnmjournals.org
The preclinical data on this compound contributed to the understanding of the potential therapeutic utility of NR2B-selective NMDA receptor antagonists for neurological conditions involving excitotoxicity. researchgate.netebi.ac.uknih.gov
Here are some examples of detailed research findings from preclinical studies involving this compound:
Neuroprotective Effects in Retinal Excitotoxicity:
In studies using cultured rat retinal ganglion cells, glutamate-induced toxicity, largely mediated by the NMDA receptor, was observed. arvojournals.org Pretreatment with this compound protected against this toxicity. arvojournals.org
Interactive Data Table 1: this compound Protection Against Glutamate Toxicity in Cultured Rat Retinal Ganglion Cells
| Treatment | Glutamate Concentration | This compound Concentration | Cell Survival (%) | IC50 (nM) |
| Glutamate alone | 100 µM | 0 | 47% | - |
| Glutamate + this compound | 100 µM | 1.0 nM | - | 1.0 |
| Glutamate + this compound | 100 µM | 1 µM | 100% ± 5% | - |
Note: The IC50 value represents the concentration of this compound required for half-maximal protection against cell death induced by 100 µM glutamate. arvojournals.org
This compound also reduced NMDA-induced currents in these cells, suggesting its protective effect is related to reducing excessive ion influx. arvojournals.org
Neuroprotection in Hippocampal Slices from Hypoxic/Ischemic Damage:
Studies on in vitro hippocampal slices demonstrated that this compound, as an NR2B-selective NMDA antagonist, protected synaptic transmission from hypoxic insults. ebi.ac.uknih.gov
Interactive Data Table 2: this compound Effect on Synaptic Transmission Recovery After Hypoxia in Hippocampal Slices
| Insult Duration | Compound | Effect on Recovery of EPSPs | EC50 (µM) |
| 15 min Hypoxia | This compound | Markedly improved | ~0.5 |
Note: EPSPs refer to excitatory postsynaptic potentials. nih.gov
While this compound protected CA3 pyramidal neurons in organotypic hippocampal slice cultures subjected to severe hypoxia plus hypoglycemia, it did not significantly reduce delayed death of CA1 pyramidal neurons in the same cultures. nih.gov This differential protection suggested a potential preferential contribution of NR2B-containing NMDA receptors to excitotoxic damage in specific neuronal populations. nih.gov
Receptor Occupancy Studies:
Preclinical research utilizing PET imaging with a radiotracer for GluN1/GluN2B-containing NMDA receptors provided insights into this compound's receptor occupancy in vivo. ebi.ac.ukresearchgate.netresearchgate.net These studies showed dose-dependent receptor occupancy by this compound in rat brain regions rich in GluN2B subunits, such as the cortex, hippocampus, striatum, and thalamus. snmjournals.orgnih.gov
Interactive Data Table 3: this compound Receptor Occupancy in Rat Brain (Preclinical PET Study)
| This compound Dose | Half-maximal Receptor Occupancy | Receptor Occupancy at 1 mg/kg |
| 1.5 µg/kg | Occurred | - |
| 1 mg/kg | - | >99.5% |
Note: Data based on studies using [11C]Me-NB1 as a PET tracer for GluN1/GluN2B receptors. ebi.ac.ukresearchgate.netresearchgate.net
These findings indicated that neuroprotective effects observed at certain this compound doses in preclinical studies correlated with high levels of GluN1/GluN2B receptor occupancy. snmjournals.orgresearchgate.net
Neuroprotection in Models of Cerebral Trauma:
This compound also demonstrated neuroprotective effects in rat models of cerebral trauma, showing a reduction in cortical damage even when administration was delayed after the injury. ebi.ac.uk
Interactive Data Table 4: this compound Effect on Cortical Damage After Cerebral Trauma in Rats
| Treatment Initiation Time Post-Injury | This compound Dose (i.p.) | Reduction in Cortical Damage (%) |
| 15 min | 10 mg/kg | Marked reduction |
| Up to 12 h | 10 mg/kg | Similar neuroprotection |
| 18 h | 10 mg/kg | 33% reduction |
Note: i.p. refers to intraperitoneal administration. ebi.ac.uk
These detailed preclinical findings highlighted this compound's ability to modulate NMDA receptor activity, particularly the NR2B subtype, and exert neuroprotective effects in various experimental models of neurological injury.
Properties
CAS No. |
127293-58-7 |
|---|---|
Molecular Formula |
C19H33FSn |
Origin of Product |
United States |
Ii. Molecular Mechanism of Action and Receptor Interaction
N-Methyl-D-Aspartate (NMDA) Receptor Modulatory Profile
Eliprodil (B1671174) is classified as a non-competitive antagonist of the NMDA receptor. nih.govhellobio.comtocris.comrndsystems.comaxonmedchem.combio-techne.comgeroprotectors.org Unlike competitive antagonists that bind at the glutamate (B1630785) or glycine (B1666218) binding sites, this compound interacts with distinct modulatory sites on the receptor complex. researchgate.netpsu.edu
Non-Competitive Antagonism at the Polyamine Modulatory Site
A key aspect of this compound's mechanism is its action at the polyamine modulatory site of the NMDA receptor. researchgate.nethellobio.comtocris.comrndsystems.combio-techne.comgeroprotectors.orgarvojournals.org Polyamines like spermine (B22157) and spermidine (B129725) are known to potentiate NMDA receptor activity. researchgate.netpsu.eduuniversityofgalway.ieif-pan.krakow.pl this compound interferes with the stimulatory effects of these polyamines on the binding of other ligands to the NMDA receptor. researchgate.net Studies have shown that tritiated ([³H]) this compound labels a site on the NMDA receptor that is competitively displaced by spermine and spermidine. researchgate.net
Polyamine (Spermine and Spermidine) Interaction
This compound's interaction with the polyamine site is characterized by its ability to be competitively displaced by endogenous polyamines such as spermine and spermidine. researchgate.net These polyamines positively modulate NMDA receptor function through at least two modulatory sites, influencing both glycine site affinity and increasing NMDA responses even in the presence of saturating glycine concentrations. researchgate.netuniversityofgalway.ie this compound's antagonism at the polyamine site counteracts these potentiating effects. researchgate.net
Data Table: Displacement of [³H]this compound Binding by Polyamines
| Compound | Effect on [³H]this compound Binding | Nature of Displacement |
| Spermine | Total Displacement | Competitive |
| Spermidine | Total Displacement | Competitive |
Based on research findings. researchgate.net
NMDA Receptor Subunit Selectivity
NMDA receptors are heteromeric complexes typically composed of GluN1 subunits and GluN2 (A-D) or GluN3 (A-B) subunits. researchgate.netmdpi.comnih.govsnmjournals.org The specific subunit composition influences the receptor's pharmacological properties and functional characteristics. mdpi.comnih.govsnmjournals.orgdrugbank.com
Preferential Binding to GluN2B (NR2B)-Containing Receptors
This compound demonstrates a notable selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit. hellobio.comtocris.comrndsystems.comgeroprotectors.orgsigmaaldrich.comnih.govebi.ac.ukcaymanchem.comselleckchem.com This preferential binding is a key feature of its pharmacological profile. hellobio.comtocris.comrndsystems.comgeroprotectors.orgsigmaaldrich.comcaymanchem.comselleckchem.com Studies using transfected cells expressing different NMDA receptor subunit combinations have shown that this compound is significantly more potent at inhibiting GluN1/GluN2B receptors compared to receptors containing other GluN2 subunits like GluN2A or GluN2C. hellobio.comtocris.comrndsystems.comgeroprotectors.orgsigmaaldrich.comcaymanchem.comselleckchem.com
Data Table: this compound Potency at Different Recombinant Human NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (µM) | Selectivity Ratio (vs. GluN2B) |
| GluN1/GluN2B | 1.0 | 1x |
| GluN1/GluN2A | >100 | >100x |
| GluN1/GluN2C | >100 | >100x |
IC₅₀ values represent the concentration of this compound required for 50% inhibition. Based on research findings. hellobio.comtocris.comrndsystems.comgeroprotectors.orgsigmaaldrich.comcaymanchem.comselleckchem.com
This selectivity for GluN2B-containing receptors is supported by the distribution of polyamine-sensitive binding sites, which correlates with the distribution of GluN2B receptor mRNA in the brain. researchgate.net this compound and related compounds like ifenprodil (B1662929) bind to the N-terminal domain (NTD) interface of the GluN1/GluN2B subunits with high selectivity. snmjournals.org
Differential Effects on GluN2A (NR2A) and GluN2C (NR2C) Subunits
This compound exhibits differential selectivity among the various GluN2 subunits of the NMDA receptor. It is reported to be selective for NR2B (GluN2B) subunit-containing receptors tocris.comcaymanchem.comhellobio.com. Studies using Xenopus oocytes expressing different recombinant rat NMDA receptor subtypes have shown that this compound antagonizes NMDA responses at NR1A/NR2B receptors with significantly higher potency compared to NR1A/NR2A receptors researchgate.net. The reported IC₅₀ values highlight this selectivity, with this compound showing an IC₅₀ of 1 µM for GluN2B-containing receptors and IC₅₀ values greater than 100 µM for GluN2A and GluN2C subunit-containing receptors caymanchem.comhellobio.commedchemexpress.com. This indicates that this compound is more than 100-fold selective for NR2B over NR2A and NR2C subunits caymanchem.com.
Characterization of Binding to NR1A/NR2B and NR1A/NR2A Heteromers
Functional NMDA receptors are typically heterotetramers composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D) snmjournals.orgwikipedia.orgnih.gov. This compound's interaction with these heteromers, particularly NR1A/NR2B and NR1A/NR2A, is a key aspect of its mechanism. Research indicates that this compound acts as a non-competitive antagonist at the polyamine modulatory site of the NMDA receptor complex researchgate.nettocris.comd-nb.info. This site is associated with the NR2B subunit wikipedia.orgd-nb.info. Studies using recombinant human NR1a/NR2B receptors have investigated the binding characteristics of related compounds like ifenprodil, which also binds to the polyamine-sensitive site and shares a similar selectivity profile for NR2B researchgate.netresearchgate.net. The selectivity of this compound and ifenprodil for the NR1A/NR2B receptor subtype may contribute to their favorable side effect profiles compared to less selective NMDA antagonists researchgate.netresearchgate.net.
Data on the differential antagonism of NMDA receptor subtypes by this compound:
| Receptor Subtype | IC₅₀ (µM) | Selectivity Ratio (vs. GluN2B) |
| GluN1/GluN2B | 1 | 1x |
| GluN1/GluN2A | >100 | >100x |
| GluN1/GluN2C | >100 | >100x |
Note: Data compiled from references caymanchem.comhellobio.commedchemexpress.com.
Influence on Ion Channel Dynamics
Beyond its effects on NMDA receptors, this compound also influences the dynamics of other ion channels.
Antagonism of Neuronal Voltage-Gated Calcium Channels
This compound has been shown to block neuronal voltage-gated calcium channels tocris.comcaymanchem.comebi.ac.uknih.gov. In cultured rat cortical neurons, this compound reduced the total inward Ba²⁺ current, which is carried in part by L- and N-type Ca²⁺ channels, with an IC₅₀ of 1.48 µM ebi.ac.uknih.gov. The maximum inhibition observed was 87% ebi.ac.uknih.gov. Studies have also examined the effects of this compound on defined subtypes of voltage-dependent Ca²⁺ channels. In HEK293 cells expressing recombinant human α₁B-₁ α₂b β₁-₃ Ca²⁺ subunits (forming an ω-conotoxin-sensitive neuronal N-type channel) and in acutely isolated cerebellar Purkinje neurons (containing ω-Aga IVA sensitive P-type channels), this compound was found to reversibly inhibit these channels snmjournals.org. However, R- and L-type Ca²⁺ channels in rat cultured cerebellar granule neurons were reported to be insensitive to this compound snmjournals.orgmdpi.com. The ability of this compound to antagonize both NMDA receptors and voltage-operated Ca²⁺ channels has been suggested to contribute to its neuroprotective properties ebi.ac.uknih.gov.
Data on the antagonism of voltage-gated calcium channels by this compound:
| Channel Type(s) | Cell Type/System | IC₅₀ (µM) | Maximum Inhibition (%) | Reference |
| Total inward Ba²⁺ current (L & N-type) | Rat cultured cortical neurons | 1.48 | 87 | ebi.ac.uknih.gov |
| N-type (recombinant human) | HEK293 cells | 10 | Not specified | medchemexpress.com |
| P-type | Acutely isolated cerebellar Purkinje neurons | 9 | Not specified | medchemexpress.com |
| R-type | Rat cultured cerebellar granule neurons | Insensitive | N/A | mdpi.com |
| L-type | Rat cultured cerebellar granule neurons | Insensitive | N/A | mdpi.com |
Note: Data compiled from references medchemexpress.comsnmjournals.orgebi.ac.uknih.govmdpi.com.
Selective Inhibition of the Rapid Component of Delayed Rectifier Potassium Current (IKr)
This compound has also been shown to selectively inhibit the rapid component of the delayed rectifier potassium current (IKr) tocris.com. The hERG potassium channel is a key component of IKr and plays a crucial role in cardiac repolarization nih.govumich.edugenecards.org. Inhibition of hERG can lead to a prolonged QT interval and potentially severe cardiotoxicity nih.govumich.edu. Studies have identified this compound as a potent inhibitor of hERG, with an IC₅₀ of 0.09 µM nih.gov. This inhibition of IKr by this compound can affect cardiac repolarization caymanchem.comcdnsciencepub.com.
Data on the inhibition of IKr (hERG) by this compound:
| Channel | IC₅₀ (µM) | Reference |
| hERG | 0.09 | nih.gov |
Effects on NMDA-Induced Calcium Influx
Activation of NMDA receptors leads to an influx of Ca²⁺ into neurons, which is critical for various physiological processes but can also trigger excitotoxicity and neuronal cell death when excessive wikipedia.orgd-nb.infoebi.ac.uknih.gov. This compound, as an NMDA receptor antagonist, reduces this NMDA-induced calcium influx researchgate.netebi.ac.uknih.govarvojournals.org. In cultured cerebellar Purkinje cells, this compound was shown to partially block NMDA-induced calcium entry researchgate.net. In rat cultured cortical neurons, this compound reduced the inward current induced by NMDA in a concentration-dependent manner ebi.ac.uknih.gov. This reduction in calcium influx is considered a primary mechanism by which this compound exerts its neuroprotective effects researchgate.netebi.ac.ukarvojournals.org.
Iii. Structure Activity Relationships Sar and Medicinal Chemistry
Chemical Scaffolding and Analog Development
Analog development based on the Eliprodil (B1671174) structure has explored variations in the piperidine (B6355638) ring and the introduction of rigid scaffolds to constrain conformation, aiming to optimize interactions with the GluN2B receptor binding site. researchgate.netebi.ac.uknih.govresearchgate.net
Conformational Restriction through Tropane (B1204802) Scaffold Introduction
To increase selectivity for GluN2B NMDA receptors, the piperidine ring of this compound has been conformationally restricted by introducing an ethano bridge across the C-2 and C-6 positions, resulting in a tropane scaffold. researchgate.netebi.ac.uknih.govresearchgate.net This structural modification reduces the flexibility of the molecule, potentially favoring a conformation that binds more effectively to the GluN2B receptor. Studies involving tropane-based analogs have demonstrated high GluN2B affinity. ebi.ac.uknih.govresearchgate.net However, these tropane derivatives have also shown high affinity for σ₁ and σ₂ receptors, indicating that while conformational restriction can enhance GluN2B binding, it may not necessarily improve selectivity over other targets. ebi.ac.uknih.gov
Benzylidenetropane and Benzyltropane Derivatives
Further exploration of the tropane scaffold has involved the synthesis and evaluation of benzylidenetropane and benzyltropane derivatives. researchgate.netebi.ac.uknih.govresearchgate.netresearchgate.net These derivatives were prepared by reacting enantiomerically pure phenyloxiranes with racemic or diastereomeric mixtures of secondary amines derived from the tropane scaffold. researchgate.netebi.ac.uknih.govresearchgate.net Benzylidenetropanes with the phenyl moiety oriented towards C-5 of the tropane system have shown higher GluN2B affinity compared to analogs with the phenyl moiety oriented towards C-1. ebi.ac.uknih.gov In the case of benzyltropanes, endo-configured stereoisomers exhibited higher GluN2B affinity than their exo-configured diastereomers. ebi.ac.uknih.gov Despite their high GluN2B affinity, these compounds also displayed high affinity for σ₁ and σ₂ receptors, with similar stereochemical preferences observed for binding to both receptor types. ebi.ac.uknih.gov
Interactive Data Table: GluN2B and Sigma Receptor Affinity of Tropane Derivatives
| Compound Class | Phenyl Moiety Orientation | Configuration | GluN2B Affinity | σ₁ Affinity | σ₂ Affinity |
| Benzylidenetropanes | Towards C-5 (Tropane) | - | Higher Affinity | High Affinity | High Affinity |
| Benzylidenetropanes | Towards C-1 (Tropane) | - | Lower Affinity | - | - |
| Benzyltropanes | - | endo | Higher Affinity | High Affinity | High Affinity |
| Benzyltropanes | - | exo | Lower Affinity | - | - |
Stereochemical Considerations in Ligand Binding and Activity
This compound is a racemate, consisting of equal amounts of two enantiomers, (R)-Eliprodil and (S)-Eliprodil. nih.govebi.ac.uk Stereochemistry plays a crucial role in the interaction of chiral ligands with their biological targets, and this is evident in the activity of this compound's enantiomers. researchgate.netnih.govmeduniwien.ac.at
Synthesis and Resolution of Enantiomers (e.g., R- and S-Eliprodil)
The racemic mixture of this compound can be synthesized, and the individual enantiomers, (R)-Eliprodil and (S)-Eliprodil, can be obtained through resolution techniques such as chiral HPLC. researchgate.netnih.gov The synthesis and separation of these enantiomers are essential for evaluating their distinct pharmacological profiles. researchgate.netnih.gov
Impact of Absolute and Relative Configuration on Receptor Affinity and Inhibitory Activity
Studies on the enantiomers of this compound have revealed marked differences in their affinities for NR2B subunit-containing NMDA receptors. nih.gov Research indicates that the (R)-enantiomer of this compound is significantly more potent in blocking the NMDA receptor compared to the (S)-enantiomer. meduniwien.ac.at This suggests that the absolute configuration at the chiral center is critical for optimal binding and inhibitory activity at the GluN2B site. While the provided information specifically highlights the difference in NMDA receptor blocking potency between the R and S isomers of this compound meduniwien.ac.at, further detailed data on the precise impact of absolute and relative configuration on receptor affinity (e.g., Ki values) and inhibitory activity (e.g., IC50 values) for both enantiomers compared to the racemate, across different receptor subtypes (GluN2A, GluN2C, sigma receptors), would provide a more comprehensive understanding of the stereochemical requirements for selective activity. However, the available data clearly establishes that the stereochemistry at the hydroxyl-bearing carbon atom has a significant influence on the biological activity of this compound.
Interactive Data Table: Relative Potency of this compound Enantiomers at NMDA Receptors
| Compound | NMDA Receptor Blocking Potency |
| (R)-Eliprodil | Markedly Higher Potency |
| (S)-Eliprodil | Lower Potency |
| (rac)-Eliprodil | Intermediate Potency |
Structure-Based Drug Design Approaches
Structure-based drug design approaches have been employed to understand how this compound and its analogs interact with the NMDA receptor, particularly the GluN1-GluN2B amino-terminal domain (ATD) interface, which is known as the ifenprodil (B1662929) binding site acs.orgnih.govuni-muenster.de. This site is a target for subtype-specific negative allosteric modulation nih.govuni-muenster.de.
In Silico Docking and Molecular Simulation Studies
In silico docking and molecular simulation studies have provided valuable insights into the binding of this compound and related compounds to the NMDA receptor patsnap.comacs.orgnih.govuit.no. These studies aim to explain differences in potency and interaction patterns. For instance, molecular simulation studies on the enantiomers of [18F]OF-NB1 provided insights into their differential binding, observing reduced ligand-receptor interaction for the (S)-enantiomer patsnap.com. Docking and molecular dynamics simulations using X-ray crystal structures of the GluN1/GluN2B amino terminal domain have been used to study the binding properties of GluN2B antagonists, including this compound and Ifenprodil acs.orgnih.govuit.no. These studies suggested that this compound, being a less effective antagonist compared to compounds like EVT-101 and Ro 25-6981, may fail to interact with key residues in the ifenprodil binding site nih.govuit.no.
Exploration of Substituent Effects on Receptor Interaction
Data Table: Potency of GluN2B Antagonists
The following table presents the potency (IC50 or EC50 values) of this compound and some related GluN2B antagonists, highlighting the range of activities observed in functional assays.
| Compound | Assay System | Metric | Value (nM) | Reference |
| This compound | Rat cultured cortical neurons (NMDA-evoked current) | IC50 | 670 | nih.gov |
| This compound | GluN2B-containing recombinant NMDA receptors | IC50 | 1000 | rndsystems.comtocris.com |
| This compound | Chicken embryo forebrain cultures (Calcium influx) | EC50 | 1300 ± 700 | nih.govuit.no |
| Ifenprodil | Chicken embryo forebrain cultures (Calcium influx) | EC50 | 100 ± 40 | nih.govuit.no |
| Ro 25-6981 | Chicken embryo forebrain cultures (Calcium influx) | EC50 | 60 ± 30 | nih.govuit.no |
| EVT-101 | Chicken embryo forebrain cultures (Calcium influx) | EC50 | 22 ± 8 | nih.govuit.no |
Note: IC50 values represent the half-maximal inhibitory concentration, while EC50 values represent the half-maximal effective concentration for inhibiting calcium influx.
Iv. Preclinical Neuropharmacological Efficacy
Neuroprotection in In Vitro Models
In vitro studies have helped to elucidate the cellular mechanisms by which eliprodil (B1671174) exerts its protective effects against neuronal damage, particularly that mediated by excessive NMDA receptor activation.
This compound has demonstrated the ability to protect cultured cortical neurons from neurotoxicity induced by the activation of NMDA receptors. researchgate.net This protective effect is reported to be reversible by the addition of polyamines such as spermine (B22157) or spermidine (B129725), suggesting an interaction with the polyamine modulatory site on the NMDA receptor complex. researchgate.net Electrophysiological studies using whole-cell patch clamp techniques on cultured rat cortical neurons have shown that this compound reduces the inward current elicited by NMDA (10 µM) in the presence of D-serine in a concentration-dependent manner. nih.gov An IC50 of 0.67 µM was determined for this effect, with a maximal inhibition reaching 83%. nih.gov Beyond its influence on NMDA receptors, this compound was also found to block the total inward barium current, which involves L- and N-type voltage-operated calcium channels, with an IC50 of 1.48 µM and an Imax of 87%. nih.gov These findings suggest that the neuroprotective attributes of this compound may be attributed to its combined antagonistic actions on both NMDA receptors and voltage-operated calcium channels. nih.gov
This compound has shown protective effects against toxicity induced by glutamate (B1630785) in cultured rat retinal ganglion cells (RGCs). arvojournals.orgnih.gov Exposure of RGCs to 100 µM glutamate for three days resulted in significant cell death, with only 47% of cells surviving. nih.gov Investigations using selective agonists and antagonists indicated that this toxicity was predominantly mediated by the NMDA receptor. nih.gov Pretreatment with this compound provided protection against this glutamate-induced toxicity in a dose-dependent manner. arvojournals.org The mean IC50 for this compound's protective effect against 100 µM glutamate-induced cell death was 1.0 nM. arvojournals.orgnih.gov At a concentration of 1 µM, this compound offered maximal protection, resulting in 100% ± 5% cell survival despite the presence of the glutamate challenge. arvojournals.orgnih.gov This protective action may be linked to this compound's capacity to reduce NMDA-induced currents in these cells by 78%, as indicated by patch-clamp recordings. arvojournals.orgnih.gov These results suggest that this compound could be a valuable agent for the treatment of retinopathies, such as glaucoma, where excitotoxicity is implicated in the pathology. arvojournals.orgnih.gov
Data on this compound's Protection Against Glutamate-Induced Toxicity in Cultured Rat Retinal Ganglion Cells:
| Treatment | Glutamate Concentration | This compound Concentration | Cell Survival (%) | IC50 (nM) |
| Vehicle Alone | 0 µM | 0 µM | 100 | - |
| Glutamate Alone | 100 µM | 0 µM | 47 | - |
| Glutamate + this compound | 100 µM | 1.0 nM | - | 1.0 nih.gov |
| Glutamate + this compound | 1 µM | 1 µM | 100 ± 5 nih.gov | - |
Efficacy in In Vivo Preclinical Models
The neuroprotective efficacy of this compound has also been evaluated in relevant in vivo animal models designed to mimic conditions of focal ischemia and cerebral trauma.
This compound has demonstrated neuroprotective effects in animal models of focal cerebral ischemia across different species. researchgate.netebi.ac.uknih.gov
In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion, the impact of this compound on the extent and progression of the ischemic injury was assessed using diffusion magnetic resonance imaging. ebi.ac.uknih.gov Intravenous administration of 1 mg/kg this compound 5 minutes after the occlusion led to a significant reduction (by 50% or more) in the volume of the ischemic lesion for up to 7 hours post-occlusion, particularly within the cerebral cortex of the affected hemisphere. ebi.ac.uknih.gov These findings support the potential utility of glutamate receptor antagonists in managing cerebral ischemia. nih.gov
In a feline model involving occlusion of the middle cerebral artery, SL 82.0715, a derivative of ifenprodil (B1662929), administered as an intravenous perfusion for 3 hours post-occlusion, reduced the volume of infarcted tissue comparably to ifenprodil. ebi.ac.uknih.gov Ifenprodil, at a dose of 3 mg/kg i.v., reduced the infarct volume by 42%, primarily in cortical tissue, when measured 4 days after occlusion. nih.gov
Oral administration of SL 82.0715 in a rat model of middle cerebral artery occlusion, starting 30 minutes after ischemia induction, also resulted in reduced infarct volume. nih.gov Doses of 1 mg/kg and 10 mg/kg orally reduced the infarction volume by 34% and 48%, respectively, when assessed 2 days after occlusion. nih.gov
These results from studies in mice, rats, and cats using various administration routes indicate the effectiveness of this compound in mitigating tissue damage following focal cerebral ischemia. researchgate.netnih.gov
Summary of this compound Efficacy in Focal Ischemia Models:
| Species | Model of Ischemia | Administration Route | Dose (mg/kg) | Timing of Administration | Outcome Measured | Observed Effect (%) | Reference |
| Rat | Focal Cerebral Ischemia | i.v. | 1 | 5 min post-occlusion | Ischemic Volume (up to 7h) | ≥ 50% reduction | ebi.ac.uknih.gov |
| Cat | Middle Cerebral Artery Occlusion | i.v. perfusion | Comparable to 3 mg/kg Ifenprodil | Post-occlusion | Infarcted Volume (4 days) | ~42% reduction | ebi.ac.uknih.gov |
| Rat | Middle Cerebral Art. Occlusion | p.o. | 1 | 30 min post-occlusion | Infarction Volume (2 days) | 34% reduction | nih.gov |
| Rat | Middle Cerebral Art. Occlusion | p.o. | 10 | 30 min post-occlusion | Infarction Volume (2 days) | 48% reduction | nih.gov |
This compound has demonstrated substantial neuroprotective effects in preclinical models of cerebral trauma. In a rat model of lateral fluid-percussion brain injury, this compound's potential to protect against traumatic brain damage was investigated. ebi.ac.uknih.gov The extent of the lesion was determined histologically 7 days after the injury by measuring the area of brain damage across multiple coronal sections. ebi.ac.uknih.gov
Administration of this compound (10 mg/kg i.p.) at 15 minutes, 6 hours, and 24 hours following fluid percussion, with subsequent twice-daily dosing for six days, resulted in a 60% reduction in the volume of cortical damage. ebi.ac.uknih.gov Notably, comparable neuroprotection was achieved even when the initial dose of this compound was delayed by up to 12 hours after the brain insult. nih.gov Furthermore, initiating treatment as late as 18 hours post-injury still led to a significant 33% reduction in cortical damage. nih.gov
Autoradiographic studies in this trauma model revealed that this compound treatment (10 mg/kg i.p.), initiated 15 minutes after the trauma, significantly reduced the loss of neuronal markers (omega 1-2 binding sites) and attenuated the increase in glial/macrophage markers (peripheral type benzodiazepine (B76468) binding sites) in the cerebral cortex. nih.gov These findings underscore the neuroprotective activity of this compound in experimental brain trauma and suggest a considerable therapeutic window for intervention, consistent with the delayed nature of neuronal loss in this condition. nih.gov
This compound has been evaluated for its protective effects in in vivo models of retinal excitotoxicity and ischemia. google.comnih.govarvojournals.org
In a rat model of retinal excitotoxicity induced by intravitreal injection of NMDA (20 nmol), intraperitoneal administration of this compound at 10 mg/kg completely prevented the loss of cells in the retinal ganglion cell layer (GCL) and preserved choline (B1196258) acetyltransferase (ChAT) activity. nih.govarvojournals.org In control animals injected with intravitreal NMDA, a 24% to 30% reduction in GCL cell count was observed compared to control eyes. arvojournals.org
In a rabbit model of total retinal ischemia induced by elevating intraocular pressure, this compound (1.0-10.0 mg/kg) administered intraperitoneally mitigated the suppression of the electroretinogram (ERG) A and B waves seen 24 hours after ischemia. nih.gov Vehicle-treated animals showed a 60% to 70% suppression of A and B waves at this time point. nih.gov The ameliorating effect of this compound at 10 mg/kg persisted throughout the 48-hour experimental period. nih.gov
These results indicate that this compound provides neuroprotection to retinae exposed to either excitotoxic or ischemic insults and may hold promise for the treatment of various retinal and optic nerve head disorders. nih.govarvojournals.org
Antidepressant-Like Actions in Rodent Behavioral Models (e.g., Forced Swim Test)
This compound has demonstrated antidepressant-like actions in preclinical tests. In mice, this compound produced a dose-dependent reduction in immobility in the forced swim test (FST). ebi.ac.uknih.gov The forced swim test is a behavioral assay used in rodents to assess potential antidepressant activity, where reduced immobility is interpreted as an antidepressant-like effect. nhmrc.gov.au However, this compound was found to be inactive in the tail suspension test in mice. ebi.ac.uknih.gov This suggests a specific profile of activity in different behavioral models of depression.
Modulation of Myelination in Neuron-Oligodendrocyte Co-cultures
Studies using neuron-oligodendrocyte co-cultures have investigated the potential of this compound to influence myelination. Myelination, the process by which oligodendrocytes form the myelin sheath around axons in the central nervous system, is crucial for proper neuronal function. frontiersin.orgmdpi.com In these co-culture systems, myelination is typically quantified by assessing the number of myelinated internodes, often identified using immunocytochemistry for myelin basic protein (MBP). nih.govneurology.org
In one study, two different culture conditions were compared: a standard medium and a medium depleted of thyroid hormones and progesterone, which reduces myelination. nih.govneurology.org The addition of 10−6 M this compound did not significantly alter the total number of neurons or oligodendrocytes under either condition. nih.govneurology.org However, this compound induced a twofold increase in myelination in the standard medium and a 4.7-fold increase in the depleted medium. nih.govneurology.org These findings suggest that this compound can promote myelination in vitro.
Table 1: Effect of this compound on Myelination in Neuron-Oligodendrocyte Co-cultures
| Culture Condition | This compound Concentration | Fold Increase in Myelination | Statistical Significance |
| Standard Medium | 10⁻⁶ M | 2.0 | p < 0.01 |
| Depleted Medium | 10⁻⁶ M | 4.7 | p < 0.0001 |
Neurochemical and Neurophysiological Effects
Blockade of NMDA-Stimulated Acetylcholine (B1216132) Release
This compound has been shown to block the stimulatory effects of NMDA on acetylcholine release in striatal slices. researchgate.netnih.gov This effect is shared by other agents interacting with the polyamine site(s) on the NMDA receptor. nih.gov This suggests that this compound's interaction with the polyamine site of the NMDA receptor contributes to its ability to modulate acetylcholine release. researchgate.netnih.gov
Downregulation of Beta-Adrenoceptors
Chronic treatment with this compound has been observed to produce a significant downregulation of beta-adrenoceptors in neocortical membranes. ebi.ac.uknih.gov Downregulation of beta-adrenoceptors is a neurochemical change often associated with antidepressant activity. nih.govmdpi.comdntb.gov.ua
Modulation of Dopamine Decarboxylase Activity in Specific Brain Regions
Studies have investigated the effects of this compound on the activity of L-DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), in specific brain regions. DDC is an enzyme involved in the synthesis of dopamine. nih.gov
In reserpine-treated rats, acute injection of this compound (10 mg/kg) greatly elevated DDC activity in the substantia nigra, but not significantly in the corpus striatum. nih.govucl.ac.uk However, when this compound (10 mg/kg) was administered in conjunction with L-DOPA after reserpinization, a depression of DDC activity occurred in both regions, with the reduction in the substantia nigra being significantly different from control values. ucl.ac.uk These findings suggest that this compound can modulate DDC activity in a region-specific manner and that this modulation can be influenced by the presence of L-DOPA.
Table 2: Effect of this compound on DDC Activity in Reserpine-Treated Rats
| Treatment | Brain Region | Effect on DDC Activity | Statistical Significance |
| This compound (10 mg/kg) Acute | Substantia Nigra | Elevated | p < 0.01 |
| This compound (10 mg/kg) Acute | Corpus Striatum | No significant effect | p > 0.05 |
| This compound (10 mg/kg) + L-DOPA | Substantia Nigra | Depressed | p < 0.001 |
| This compound (10 mg/kg) + L-DOPA | Corpus Striatum | Depressed | Not significantly different from control |
Effects on Strychnine-Insensitive Glycine (B1666218) Receptors
Chronic treatment with this compound has been shown to reduce the potency of glycine to inhibit the binding of [3H]5,7-dichlorokynurenic acid to strychnine-insensitive glycine receptors in neocortical membranes. ebi.ac.uknih.gov The strychnine-insensitive glycine receptor is a modulatory site on the NMDA receptor. psu.eduresearchgate.net This effect indicates that this compound influences the function of this modulatory site.
V. Advanced Research Methodologies and Techniques
Receptor Binding Assays
Receptor binding assays are fundamental techniques used to quantify the interaction of a compound with specific receptors in biological tissues. These assays can determine the affinity, selectivity, and binding site of a compound.
Radioligand binding studies are a key method within receptor binding assays, utilizing radioactively labeled ligands to measure the binding characteristics of a compound to its receptor. For eliprodil (B1671174), which interacts with the NMDA receptor complex, radioligands targeting different sites on the receptor have been employed.
Studies investigating this compound's interaction with the NMDA receptor have utilized radioligands such as [³H]MK-801. [³H]MK-801 is a prototypic NMDA antagonist ligand that binds to a site inside the ion channel. mdpi.com In binding studies using rat brain membranes, this compound has been shown to displace [³H]MK-801 binding. nih.gov Specifically, in adult rat spinal cord, both ifenprodil (B1662929) and this compound displaced a small proportion (18%) of [³H]MK-801 with high affinity. nih.gov In other adult brain regions like the cortex, striatum, hippocampus, thalamus, pons, medulla, and cerebellum, the displacement of [³H]MK-801 by this compound was monophasic and showed low affinity. nih.gov
Another radioligand used in the context of NMDA receptor research, and relevant to understanding the binding profile of compounds like this compound which modulate GluN2B-containing receptors, is ¹¹C-Me-NB1. This radiotracer has been developed for imaging GluN1/GluN2B-containing NMDA receptors and has been used to investigate the dose-dependent receptor occupancy of this compound in rats. ebi.ac.uksnmjournals.orgsnmjournals.org In vitro displacement binding experiments with rat brain membranes demonstrated that ¹¹C-Me-NB1 binding was blocked by this compound. ebi.ac.uksnmjournals.org
While [³H]Ifenprodil, [³H]CPP, and [³H]Glycine are also relevant radioligands for studying NMDA receptors, particularly the ifenprodil binding site (associated with GluN2B subunits), the glycine (B1666218) site, and the channel site respectively, the provided search results specifically detail this compound's interaction with [³H]MK-801 binding and the use of ¹¹C-Me-NB1 in the context of receptor occupancy studies.
Displacement binding experiments using brain membranes involve incubating tissue membranes containing the receptor of interest with a radioligand and varying concentrations of the test compound (this compound in this case). The reduction in radioligand binding indicates the affinity of the test compound for the receptor.
As mentioned above, displacement studies with rat brain membranes have shown that this compound can displace the binding of [³H]MK-801. nih.gov These experiments revealed regional differences in the potency of this compound to displace [³H]MK-801 binding, suggesting potential variations in NMDA receptor subtypes or their associated binding sites across different brain regions. nih.gov For instance, a high-affinity displacement component was observed in the spinal cord but not consistently across other adult brain regions. nih.gov In vitro displacement binding experiments with rat brain membranes also showed that this compound blocked the binding of the PET tracer ¹¹C-Me-NB1, which targets GluN1/GluN2B-containing NMDA receptors. ebi.ac.uksnmjournals.org
Radioligand Binding Studies (e.g., with [3H]Ifenprodil, [3H]CPP, [3H]Glycine, [3H]MK801)
Preclinical Imaging Modalities
Preclinical imaging modalities provide non-invasive methods to visualize and quantify the distribution and target engagement of compounds in living animals. These techniques are valuable for translational research, bridging in vitro findings to in vivo effects.
Positron Emission Tomography (PET) imaging has been utilized in the preclinical evaluation of compounds targeting NMDA receptors, including in studies involving this compound. The development of specific radiotracers for NMDA receptor subunits, such as ¹¹C-Me-NB1 which targets GluN1/GluN2B-containing receptors, has enabled PET studies to assess receptor occupancy by modulators like this compound in rodents. ebi.ac.uksnmjournals.orgsnmjournals.orgsnmjournals.orgnih.gov
Studies using ¹¹C-Me-NB1 PET imaging in rats have demonstrated the dose-dependent occupancy of GluN1/GluN2B NMDA receptor binding sites by this compound. ebi.ac.uksnmjournals.orgsnmjournals.orgnih.govuzh.ch A half-maximal receptor occupancy (D₅₀) by this compound was observed at 1.5 mg/kg for the whole brain. snmjournals.orgsnmjournals.org At a dose of 1 mg/kg, which has been associated with neuroprotective effects in preclinical studies, more than 99.5% of binding sites were occupied. snmjournals.orgsnmjournals.orguzh.ch PET imaging studies also showed that this compound (2 mg/kg intravenously) reduced ¹¹C-Me-NB1 accumulation in all brain regions in rats, with a more pronounced reduction in GluN2B-rich areas such as the cortex, hippocampus, striatum, and thalamus. snmjournals.orgnih.govnih.gov
Diffusion Magnetic Resonance Imaging (MRI) has also been used in preclinical studies involving this compound to assess its neuroprotective effects, particularly in models of ischemic stroke. Studies in rats have shown that administration of this compound significantly reduced the volume of ischemia following middle cerebral artery occlusion. ebi.ac.uk
Here is a summary of some research findings:
| Methodology | System/Tissue | Key Finding Regarding this compound | Citation |
| Radioligand Binding ([³H]MK-801 displacement) | Adult rat spinal cord | Displaced 18% of [³H]MK-801 binding with high affinity. | nih.gov |
| Radioligand Binding ([³H]MK-801 displacement) | Other adult rat brain regions | Monophasic displacement with low affinity. | nih.gov |
| Radioligand Binding (¹¹C-Me-NB1 displacement) | Rat brain membranes | Blocked ¹¹C-Me-NB1 binding. | ebi.ac.uksnmjournals.org |
| Whole-Cell Patch Clamp | Cultured rat cortical neurons | Reduced NMDA-induced inward current (IC₅₀ = 0.67 µM). Blocked voltage-operated Ca²⁺ channels. | ebi.ac.uknih.gov |
| Whole-Cell Patch Clamp | Cultured rat retinal ganglion cells | Reduced NMDA-induced currents. | arvojournals.org |
| Whole-Cell Patch Clamp | Cultured rat cerebellar granule neurons | Antagonized voltage-dependent Ba²⁺ current; L- and R-type Ca²⁺ channels insensitive; N-, P-, Q-types appeared blocked. | nih.gov |
| PET Imaging (with ¹¹C-Me-NB1) | Rat brain | Dose-dependent occupancy of GluN1/GluN2B receptors. D₅₀ = 1.5 mg/kg (whole brain). >99.5% occupancy at 1 mg/kg. Reduced ¹¹C-Me-NB1 accumulation in brain regions. | ebi.ac.uksnmjournals.orgsnmjournals.orgnih.govuzh.chnih.gov |
| Diffusion MRI | Rat brain (ischemia model) | Significantly reduced the volume of ischemia. | ebi.ac.uk |
Positron Emission Tomography (PET) Imaging for Receptor Occupancy and Density
Positron Emission Tomography (PET) imaging is a crucial technique for evaluating the in vivo binding of compounds to target receptors, including the assessment of receptor occupancy and density. The development of suitable PET tracers for NMDA receptors, particularly those containing the GluN2B subunit, has been a focus of research to better understand neurological diseases and evaluate potential therapeutic interventions. uzh.chresearchgate.net
Studies utilizing PET imaging with specific radioligands have been conducted to investigate the binding characteristics of GluN2B-containing NMDA receptors and the extent to which compounds like this compound occupy these receptors in vivo. For instance, the radioligand ¹¹C-Me-NB1 has been developed as a PET tracer for imaging GluN1/GluN2B-containing NMDA receptors, and it has been used to study the dose-dependent receptor occupancy of this compound in rats. uzh.chresearchgate.netnih.gov These studies have shown that ¹¹C-Me-NB1 binding in the rat brain can be blocked by GluN2B N-terminal domain (NTD) modulators, including this compound. uzh.chresearchgate.netnih.gov
Research with ¹¹C-Me-NB1 has determined the dose required for half-maximal receptor occupancy by this compound in the whole rat brain. uzh.chresearchgate.net It was found that half-maximal occupancy occurred at a dose of 1.5 µg/kg. uzh.chresearchgate.netnih.gov Furthermore, a dose of 1 mg/kg of this compound, which has been associated with neuroprotective effects in preclinical studies, resulted in over 99.5% occupancy of binding sites. uzh.chresearchgate.netnih.gov This suggests a strong correlation between the neuroprotective effects observed with this compound and its high occupancy of GluN1/GluN2B NMDA receptors. uzh.chresearchgate.net
In PET imaging studies in rats, [¹¹C]Me-NB1 exhibited a peak Standardized Uptake Value (SUV) of four, with a slightly faster washout from the cerebellum compared to forebrain structures. mdpi.com Blocking studies with varying doses of this compound indicated an ID₅₀ of 1.5 µg/kg for half of maximal occupancy, and a specific binding of approximately 50% of the total uptake. mdpi.com
In Vitro and Ex Vivo Autoradiography
In vitro and ex vivo autoradiography are valuable techniques used in conjunction with PET imaging to characterize the binding of radioligands to receptors in tissue sections. These methods provide detailed information on the distribution and density of receptors, as well as the specificity and selectivity of radioligand binding. acs.orgcurehunter.com
In vitro autoradiography studies using radioligands such as ¹¹C-Me-NB1 have revealed binding throughout the brain. uzh.chresearchgate.netsnmjournals.org This binding was shown to be reduced by the presence of this compound and other GluN2B NTD modulators like Ro-25-6981, as well as by an excess of unlabeled Me-NB1, indicating specific binding to the target receptors. uzh.chresearchgate.netsnmjournals.org Conversely, binding was not reduced by glutamate (B1630785). snmjournals.org
Ex vivo biodistribution experiments have further confirmed the specific binding observed in in vitro autoradiography. uzh.chresearchgate.netsnmjournals.org In these studies, this compound administered intravenously was shown to reduce the accumulation of radioligands like ¹¹C-Me-NB1 in various brain regions in rats. uzh.chresearchgate.netsnmjournals.orgsnmjournals.org For example, a 2 mg/kg intravenous dose of this compound reduced ¹¹C-Me-NB1 accumulation in all brain regions examined. uzh.chsnmjournals.orgsnmjournals.org
Autoradiography studies using postmortem human brain tissues, specifically GluN2B-rich cortical and GluN2B-deficient cerebellar slices, have also been conducted with radioligands such as (R)-¹¹C-Me-NB1. nih.govresearchgate.net These studies demonstrated higher binding in the cortex compared to the cerebellum, consistent with the known expression pattern of GluN2B-containing NMDA receptors. nih.govresearchgate.net The specificity of this binding to human GluN2B-containing NMDA receptors was further supported by the reduction of cortical binding, but not cerebellar binding, upon coincubation with a GluN2B antagonist like CERC-301. nih.govresearchgate.net
Representative ex vivo autoradiography at 30 minutes post injection of (R)-¹⁸F-OF-Me-NB1 in Wistar rats showed radioligand displacement upon addition of various GluN2B antagonists, including this compound, in subsequent in vitro treatment of brain slices. ethz.ch
Development and Characterization of PET Radioligands (e.g., ¹¹C-Me-NB1, [¹⁸F]OF-NB1)
The development and characterization of suitable PET radioligands are essential for the successful application of PET imaging in neuroscience research. For imaging GluN2B-containing NMDA receptors, several radioligands have been developed and evaluated, including ¹¹C-Me-NB1 and [¹⁸F]OF-NB1. acs.orgcurehunter.com
¹¹C-Me-NB1 has been synthesized and characterized as a PET tracer for imaging GluN1/GluN2B-containing NMDA receptors. uzh.chresearchgate.netnih.gov Its synthesis has been reported with high molar activity and radiochemical purity. uzh.chresearchgate.netnih.gov In vitro and in vivo studies have demonstrated that its binding in the rat brain is blocked by NTD modulators such as Ro-25-6981 and this compound. uzh.chresearchgate.netnih.gov While in vitro studies indicated that ¹¹C-Me-NB1 binding was independent of the sigma-1 receptor (Sigma1R), in vivo experiments with the Sigma1R agonist (+)-pentazocine suggested an indirect effect of Sigma1R on ¹¹C-Me-NB1 binding. uzh.chresearchgate.netnih.gov This highlights the complexity of receptor interactions in vivo.
The enantiomers of ¹¹C-Me-NB1 have also been investigated. nih.govresearchgate.net (R)-¹¹C-Me-NB1 has shown heterogeneous accumulation with high selectivity for GluN2B-rich forebrain regions, consistent with the known distribution of these receptors. nih.govresearchgate.net In contrast, (S)-¹¹C-Me-NB1 exhibited a more homogeneous distribution across brain regions and primarily showed Sigma1R binding. nih.govresearchgate.net This distinct binding behavior between the enantiomers underscores the importance of stereochemistry in radioligand design and the potential for off-target binding. Applying this compound as a GluN2B antagonist showed an evident dose-response behavior with (R)-¹¹C-Me-NB1 but not with (S)-¹¹C-Me-NB1. nih.govresearchgate.net
Another radioligand, [¹⁸F]OF-NB1, has also been investigated as a potential PET probe for imaging GluN2B-containing NMDA receptors. patsnap.com Preclinical evaluations of the enantiomers of [¹⁸F]OF-NB1 in rodents, using techniques including in silico docking, in vitro autoradiography, in vivo PET imaging, and ex vivo biodistribution studies, have been conducted. patsnap.com Both enantiomers showed known GluN1/2B binding patterns. patsnap.com However, the (R)-enantiomer demonstrated higher GluN1/2B-specific accumulation in rodent autoradiography and greater brain uptake in PET imaging experiments compared to the (S)-enantiomer. patsnap.com Molecular simulation studies suggested a reduced ligand-receptor interaction for the (S)-enantiomer as a possible explanation for this difference. patsnap.com Despite the differences, both enantiomers showed dose-dependent binding when a GluN1/2B antagonist (CP-101,606) was used in PET imaging studies. patsnap.com (R)-[¹⁸F]OF-NB1 appears to possess characteristics suitable for a PET probe for imaging GluN2B-containing NMDARs in clinical studies. patsnap.com
Synthetic Methodologies for this compound and Analogs
Gram-Scale Synthesis Approaches
The synthesis of this compound and its analogs often requires methodologies capable of producing these compounds on a larger scale for extensive preclinical and potential clinical investigations. Gram-scale synthesis approaches are crucial for providing sufficient quantities of the target compounds.
One example of a gram-scale synthesis approach relevant to the production of this compound involves the preparation of key intermediates. (R)-p-chlorophenyl-1,2-ethanediol (pCPED) is an important intermediate in the synthesis of (R)-eliprodil. frontiersin.orgnih.govnih.gov A gram-scale enantioconvergent hydrolysis of racemic styrene (B11656) oxide (rac-pCSO) has been developed using a bi-enzymatic catalysis system involving a pair of epoxide hydrolases. frontiersin.orgnih.govnih.gov This method aimed to produce (R)-pCPED with high enantiomeric excess and yield at a high concentration of the substrate. frontiersin.orgnih.govnih.gov Under optimized conditions, this approach successfully hydrolyzed 300 mM of rac-pCSO in a 100 ml system within 5 hours, yielding (R)-pCPED with high enantiomeric purity (87.8% eep) and yield (93.4%). frontiersin.orgnih.govnih.gov This demonstrates the feasibility of producing intermediates for this compound synthesis on a gram scale using enzymatic methods.
Another approach related to the synthesis of chiral compounds, including a total synthesis of (R)-(-)-eliprodil, has involved highly enantioselective hydrogenation of α-hydroxy ketones. researchgate.net This method utilizes a catalytic system with cobalt acetate (B1210297) and a chiral ligand, promoted by a carboxylic acid additive, to generate chiral 1,2-diols with high enantiomeric excess. researchgate.net This highlights the use of catalytic asymmetric synthesis for preparing chiral building blocks relevant to this compound.
Preparative HPLC for Diastereomer and Enantiomer Separation
This compound and its analogs often exist as mixtures of stereoisomers, including diastereomers and enantiomers. The separation of these stereoisomers is critical for obtaining pure compounds for biological evaluation and for understanding the stereochemical requirements for activity. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for achieving such separations on a larger scale. ethz.chwikidoc.orgresearchgate.netsnmjournals.org
Preparative HPLC has been successfully employed to separate diastereomers and enantiomers of this compound analogs. For instance, in the synthesis of conformationally restricted GluN2B ligands derived from this compound, diastereomeric mixtures were separated by preparative HPLC to obtain enantiomerically pure test compounds. nih.govresearchgate.net This was particularly relevant for compounds with a tropane (B1204802) scaffold, where different stereoisomers exhibited varying affinities for GluN2B receptors. nih.govresearchgate.net
Chiral HPLC, a specific type of preparative HPLC utilizing chiral stationary phases, is particularly effective for separating enantiomers. acs.orgresearchgate.netdergipark.org.tr This technique has been used in the preparation of enantiomerically pure stereoisomers of related compounds like ifenprodil, a potent GluN2B-selective NMDA receptor antagonist structurally similar to this compound. acs.orgresearchgate.net The ability to separate enantiomers using chiral HPLC allows for the evaluation of the distinct biological activities of individual stereoisomers.
The development of new HPLC methods, including those using chiral columns with specific chiral selectors, has been reported for the separation of diastereomers of various compounds. dergipark.org.tr These methods are designed to be effective, reproducible, and suitable for preparative purposes, which is essential for obtaining sufficient quantities of pure stereoisomers for research. dergipark.org.tr
X-ray Crystal Structure Analysis for Configuration Determination
Determining the absolute and relative configuration of chiral molecules is crucial for understanding their biological activity and for establishing structure-activity relationships. X-ray crystal structure analysis is a powerful technique that can unequivocally determine the three-dimensional structure of a molecule, including the stereochemistry at chiral centers. ethz.chwikidoc.orgresearchgate.net
X-ray crystal structure analysis has been utilized to determine the absolute and relative configurations of this compound analogs and related compounds. In studies involving conformationally restricted GluN2B ligands derived from this compound with a tropane scaffold, X-ray crystal structure analysis was used to determine the absolute and relative configuration of the synthesized products. nih.govresearchgate.net This allowed researchers to correlate the observed biological activities (e.g., GluN2B affinity) with the specific stereochemistry of the compounds. nih.govresearchgate.net
Similarly, X-ray crystal structure analysis has been instrumental in determining the absolute configuration of stereoisomers of ifenprodil, a compound structurally related to this compound. acs.orgresearchgate.net This structural information was then correlated with the biological activity of the different ifenprodil stereoisomers, providing insights into the stereochemical requirements for binding to GluN2B-NMDA receptors and inhibiting ion flux. acs.orgresearchgate.net The use of X-ray crystallography provides definitive structural data that complements chromatographic separation techniques and biological evaluations, leading to a comprehensive understanding of the relationship between stereochemistry and activity.
Vi. Comparative Pharmacological Analyses
Comparison with Other NMDA Receptor Antagonists
NMDA receptors are complex heterooligomers typically composed of GluN1 and GluN2 subunits, with GluN2 subunits (GluN2A-D) largely determining the receptor's pharmacological properties. ebi.ac.uksnmjournals.orgsnmjournals.org Eliprodil's interaction with the NMDA receptor differs significantly from antagonists acting at other sites within the receptor complex.
Polyamine Site Antagonists (e.g., Ifenprodil (B1662929), Ro-25-6981)
This compound (B1671174) is structurally related to ifenprodil and shares its mechanism of action at the polyamine modulatory site of the NMDA receptor. snmjournals.orgsnmjournals.orgresearchgate.net Both this compound and ifenprodil have been shown to block NMDA receptor activity by interacting with this site, which is located in the N-terminal domain (NTD) interface of two subunits, exhibiting high selectivity for GluN1/GluN2B receptors over GluN1/GluN2A. snmjournals.orgsnmjournals.orgresearchgate.net Studies in Xenopus oocytes expressing recombinant NMDA receptors demonstrated that this compound and ifenprodil antagonized NMDA responses at NR1A/NR2B receptors with higher potency than at NR1A/NR2A receptors. nih.gov Specifically, ifenprodil showed an IC50 of 340 nM at NR1A/NR2B receptors, while this compound had an IC50 of 3.0 µM at NR1A/NR2B receptors and >100 µM at NR1A/NR2A receptors. rndsystems.comresearchgate.netnih.gov This indicates that while both target the GluN2B-containing receptors, ifenprodil generally exhibits higher potency at this subtype compared to this compound in some experimental systems. nih.govffi.no Ro-25-6981 is another selective negative allosteric modulator of GluN2B-containing NMDA receptors, also interacting with the NTD binding site. snmjournals.orgsnmjournals.orghellobio.com Comparative studies have shown a rank order of potency for inhibiting calcium influx mediated by GluN2B-containing receptors, with Ro-25-6981 often being more potent than ifenprodil, which in turn is more potent than this compound. ffi.no For instance, one study in chicken embryo forebrain cultures found EC50 values of 60 ± 30 nmol/L for Ro-25-6981, 100 ± 40 nmol/L for ifenprodil, and 1300 ± 700 nmol/L for this compound. ffi.no
Channel Blockers (e.g., Dizocilpine (B47880), Phencyclidine, Ketamine, Memantine (B1676192), Amantadine (B194251), Dextrorphan)
Channel blockers, such as dizocilpine (MK-801), phencyclidine (PCP), ketamine, memantine, amantadine, and dextrorphan, act by entering and blocking the ion channel pore of the NMDA receptor, typically in a use-dependent manner. researchgate.netnih.govwikipedia.orgroyalsocietypublishing.org This mechanism is distinct from this compound's action at the polyamine site. researchgate.netoup.com Unlike this compound, which shows selectivity for GluN2B-containing receptors, many channel blockers like dizocilpine, phencyclidine, and ketamine are less selective across NMDA receptor subtypes, blocking the channel pore regardless of the specific GluN2 subunit composition. nih.govnih.gov Memantine and amantadine are considered low-affinity channel blockers with faster off-rates, which is thought to contribute to a better side-effect profile compared to high-affinity blockers like dizocilpine. nih.govroyalsocietypublishing.orgresearchgate.net Dextrorphan, a metabolite of dextromethorphan, is also a channel blocker. wikipedia.orgresearchgate.net In contrast to the psychotomimetic and dissociative effects often associated with channel blockers like PCP and ketamine, this compound appears to have a more favorable profile at neuroprotective doses and has shown a low potential for abuse in preclinical studies. ebi.ac.ukresearchgate.netresearchgate.net Studies comparing the effects of this compound and channel blockers on NMDA-evoked neurotransmitter release in striatal slices revealed differences in their pharmacological profiles. researchgate.netnih.gov While channel blockers like dizocilpine and phencyclidine blocked both NMDA-evoked acetylcholine (B1216132) and spermidine (B129725) release with equal potency, this compound, like ifenprodil, blocked the stimulatory effects of NMDA on acetylcholine release but was without effect on NMDA-evoked spermidine release. researchgate.netnih.gov
Competitive Antagonists and Glycine (B1666218) Site Antagonists
Competitive antagonists bind to the glutamate (B1630785) binding site on the GluN2 subunit, preventing glutamate from activating the receptor. royalsocietypublishing.orgontosight.ai Examples include AP5 and CGP-37849. wikipedia.orgroyalsocietypublishing.org Glycine site antagonists (also known as glycineB receptor antagonists) bind to the glycine co-agonist site on the GluN1 subunit, inhibiting receptor activation even in the presence of glutamate. oup.comnih.gov Examples include kynurenic acid and L-701,324. wikipedia.orgoup.comnih.gov this compound's mechanism at the polyamine site is distinct from both competitive and glycine site antagonism. researchgate.netoup.comnih.gov While competitive and glycine site antagonists can exert neuroprotective effects, they may also be associated with side effects. researchgate.netoup.com this compound, acting at the polyamine site, has been suggested to offer a more favorable profile at neuroprotective doses. researchgate.net Studies combining this compound with a glycineB receptor antagonist (L-701,324) in animal models of epilepsy suggested potential synergistic anticonvulsant effects, highlighting the distinct yet potentially complementary mechanisms of action of antagonists at different NMDA receptor sites. nih.gov
Assessment of Selectivity Profiles Across Receptor Subtypes and Modulatory Sites
This compound exhibits a notable selectivity profile, primarily as a non-competitive antagonist at the polyamine modulatory site of the NMDA receptor, with a preference for GluN2B-containing subtypes. tocris.comrndsystems.comebi.ac.uk Its IC50 values demonstrate significantly higher potency at GluN2B-containing receptors (e.g., 1 µM or 3.0 µM depending on the study) compared to GluN2A- and GluN2C-containing receptors (>100 µM). tocris.comrndsystems.comnih.gov This selectivity for GluN2B is a key characteristic that distinguishes it from less selective channel blockers and some other classes of NMDA antagonists. nih.gov
The following table summarizes some comparative data for this compound and other NMDA receptor antagonists:
| Compound | Mechanism of Action | Primary NMDA Receptor Site | GluN2B Selectivity (vs. GluN2A/C) | Sigma-1 Receptor Affinity (Ki) |
| This compound | Non-competitive antagonist | Polyamine modulatory site | Selective (IC50: 1-3 µM vs >100 µM) tocris.comrndsystems.comnih.gov | High (0.013 µM) tocris.comrndsystems.com |
| Ifenprodil | Non-competitive antagonist | Polyamine modulatory site | Selective (IC50: 0.34 µM vs >100 µM) researchgate.netnih.gov | Varies (also binds σ2) nih.govplos.org |
| Ro-25-6981 | Negative allosteric modulator | Polyamine modulatory site | Selective snmjournals.orgsnmjournals.orghellobio.com | Data not consistently reported |
| Dizocilpine | Uncompetitive channel blocker | Ion channel pore | Non-selective nih.govnih.gov | Lower affinity snmjournals.org |
| Phencyclidine | Uncompetitive channel blocker | Ion channel pore | Non-selective nih.govnih.gov | Binds sigma receptors wikipedia.org |
| Ketamine | Uncompetitive channel blocker | Ion channel pore | Non-selective nih.govroyalsocietypublishing.org | Binds sigma receptors wikipedia.org |
| Memantine | Uncompetitive channel blocker | Ion channel pore | Lower affinity, voltage-dependent nih.govresearchgate.net | Data not consistently reported |
| Dextrorphan | Uncompetitive channel blocker | Ion channel pore | Some selectivity observed researchgate.netresearchgate.net | Data not consistently reported |
| L-701,324 | Antagonist | Glycine site | Varies by subtype nih.gov | Data not consistently reported |
| CGP 40116 | Competitive antagonist | Glutamate site | Data not consistently reported | Data not consistently reported |
Note: IC50 and Ki values can vary depending on the experimental conditions and system used.
Q & A
What molecular mechanisms underlie Eliprodil's selective antagonism of NMDA receptors, and how can researchers validate its receptor subtype specificity experimentally?
This compound selectively inhibits NR2B-containing NMDA receptors (IC50 = 1 µM) via non-competitive binding to the polyamine site, with minimal activity on NR2A/C subtypes (IC50 > 100 µM) . To validate subtype specificity:
- Methodology : Use heterologous expression systems (e.g., HEK293 cells expressing NR1/NR2B vs. NR1/NR2A).
- Assays :
- Patch-clamp electrophysiology to measure inhibition of glutamate-induced currents.
- Radioligand binding with <sup>3</sup>H-Eliprodil to quantify receptor affinity.
- Controls : Include competitive antagonists (e.g., ifenprodil for NR2B) to confirm target engagement.
Table 1 : NMDA Receptor Subtype Selectivity of this compound
| Receptor Subtype | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| NR1/NR2B | 1.0 | Electrophysiology | |
| NR1/NR2A | >100 | Radioligand binding |
How can researchers resolve contradictions in this compound's neuroprotective efficacy across preclinical stroke models?
Discrepancies arise due to variations in model systems (e.g., transient vs. permanent ischemia) and pharmacokinetic factors.
- Experimental Design :
- Data Analysis :
- Apply sensitivity analyses to isolate confounding variables (e.g., animal age, comorbidities) .
- Use meta-analytical frameworks to aggregate data from heterogeneous studies .
What are the critical steps for synthesizing enantiomerically pure (R)-Eliprodil, and how does chirality impact its pharmacological profile?
(R)-Eliprodil exhibits superior neuroprotection due to stereospecific binding .
- Synthesis Protocol :
- Sharpless Asymmetric Dihydroxylation : Convert 4-chlorostyrene to (R)-1-(4-chlorophenyl)ethane-1,2-diol (enantiomeric excess >98% via Aspergillus niger hydrolase) .
- Condensation : React with 4-(4-fluorobenzyl)piperidine under K2CO3 catalysis.
- Purification : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .
- Validation : Compare (R)- and (S)-enantiomers in neuronal apoptosis assays (e.g., TUNEL staining in hippocampal slices).
Table 2 : Enantiomer-Specific Neuroprotective Activity
| Enantiomer | Apoptosis Inhibition (%) | Model System | Reference |
|---|---|---|---|
| (R)-Eliprodil | 85 ± 6 | Rat cortical neurons | |
| (S)-Eliprodil | 22 ± 9 | Rat cortical neurons |
What methodological considerations are essential when combining this compound with anti-PD1 immunotherapy in hepatocellular carcinoma (HCC) models?
This compound inhibits PDPK1 phosphorylation, synergizing with anti-PD1 to enhance M1 macrophage polarization .
- Experimental Workflow :
- Flow cytometry for tumor-infiltrating macrophages (CD86<sup>+</sup> vs. CD206<sup>+</sup>).
- RNA-seq to assess PI3K-AKT pathway suppression.
How should researchers design experiments to evaluate this compound's long-term stability and metabolite profile in neuroprotection studies?
- Stability Testing :
- Metabolite Identification :
What statistical approaches are recommended for analyzing dose-response relationships in this compound's neuroprotective assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Multiple Comparisons Adjustment : Use Benjamini-Hochberg correction for high-throughput datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
